

Understanding the Depsipeptide Structure of Fijimycin C: A Technical Guide

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Compound of Interest

Compound Name: *Fijimycin C*

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Abstract

Fijimycin C is a cyclic depsipeptide belonging to the etamycin class of antibiotics, isolated from a marine-derived *Streptomyces* sp.[1][2][3]. Its structure has been elucidated through a combination of spectroscopic techniques, revealing a complex macrocyclic architecture composed of amino and hydroxy acids[1]. This document provides an in-depth technical overview of the core structure of **Fijimycin C**, including its physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

Core Structure Elucidation of Fijimycin C

The determination of the planar structure and stereochemistry of **Fijimycin C** involved a multi-step process relying on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS/MS), and chiral analysis using Marfey's method.

Spectroscopic and Spectrometric Analysis

The molecular formula of **Fijimycin C** was established as $C_{44}H_{62}N_8O_{12}$ based on high-resolution electrospray ionization mass spectrometry (HRESIMS) data, which showed an $[M+Na]^+$ ion at m/z 917.4365 (calculated for $C_{44}H_{62}N_8O_{12}Na$, 917.4379)[1]. This composition indicated one additional oxygen atom compared to its analogue, Fijimycin A[1].

One- and two-dimensional NMR spectroscopic data were instrumental in identifying the constituent amino and hydroxy acid residues. Analysis of the ^1H and COSY NMR spectra of **Fijimycin C** revealed a key difference from Fijimycin A: the presence of a serine (Ser) residue in place of an alanine (Ala) residue. This was deduced from a spin system that included an amide proton doublet at δ 7.29, a methine at δ 5.27, and a methylene group at δ 3.82 and 3.93, along with an OH multiplet at δ 4.89[1].

Stereochemical Assignment

The absolute configurations of the amino acid components of the Fijimycins were established using Marfey's method[1][2][3]. This involved the acid hydrolysis of the depsipeptide to its constituent amino acids, followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) and subsequent HPLC analysis to compare the retention times with those of authentic standards.

Physicochemical and Biological Properties

Fijimycin C is an amorphous white powder[1]. Like other members of the Fijimycin family, it exists as a complex mixture of amide conformational isomers in solution, which can complicate spectroscopic analysis[1][2][3].

Quantitative Data Summary

The following tables summarize the key quantitative data for **Fijimycin C**.

Table 1: Physicochemical Properties of **Fijimycin C**

Property	Value	Reference
Molecular Formula	$\text{C}_{44}\text{H}_{62}\text{N}_8\text{O}_{12}$	[1][4]
Molecular Weight	895 g/mol	[4]
HRESIMS $[\text{M}+\text{Na}]^+$	Obs: 917.4365, Calc: 917.4379	[1]

Table 2: In Vitro Antibacterial Activity of **Fijimycin C** against Methicillin-Resistant *Staphylococcus aureus* (MRSA)

MRSA Strain	MIC ₁₀₀ (µg/mL)	Reference
ATCC33591 (Hospital-associated)	4–16	[1] [2]
Sanger 252 (Hospital-associated)	4–16	[1]
UAMS1182 (Community-associated)	4–16	[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of **Fijimycin C**, based on the published literature[\[1\]](#).

Isolation and Purification of **Fijimycin C**

- Fermentation: The marine-derived *Streptomyces* sp. (strain CNS-575) was cultured in a fermentation broth.
- Extraction: The crude fermentation extract was prepared for further separation.
- Chromatography: The extract was subjected to reversed-phase High-Performance Liquid Chromatography (HPLC) using a Phenomenex Luna C18 column (10 mm x 250 mm, 5 µm).
- Elution: **Fijimycin C** was eluted using a mobile phase of 65% aqueous acetonitrile (CH₃CN) at a flow rate of 2.5 mL/min, with UV detection at 254 nm. **Fijimycin C** had a retention time of 17.5 minutes. From this process, 3.2 mg of **Fijimycin C** was obtained[\[2\]](#).

Structure Elucidation Workflow

Caption: Workflow for the isolation and structure elucidation of **Fijimycin C**.

Marfey's Method for Stereochemical Analysis

- Hydrolysis: A sample of **Fijimycin C** was hydrolyzed to its constituent amino acids.

- **Derivatization:** The amino acid hydrolysate was treated with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).
- **HPLC Analysis:** The resulting diastereomeric derivatives were analyzed by HPLC.
- **Comparison:** The retention times of the derivatives from the **Fijimycin C** hydrolysate were compared with those of authentic L- and D-amino acid standards derivatized with L-FDAA to determine the absolute stereochemistry of each amino acid residue.

Minimum Inhibitory Concentration (MIC) Assay

- **Bacterial Strains:** Three strains of methicillin-resistant *Staphylococcus aureus* (MRSA) were used: ATCC33591, Sanger 252, and UAMS1182.
- **Assay Conditions:** The in vitro antibacterial activity of **Fijimycin C** was assessed to determine the minimum inhibitory concentration required to completely inhibit bacterial growth (MIC₁₀₀).
- **Data Analysis:** The concentration range at which **Fijimycin C** exhibited strong antibiotic activity was determined to be 4–16 µg/mL for the tested MRSA strains^{[1][2]}.

Signaling Pathways and Mode of Action

While the specific signaling pathways affected by **Fijimycin C** are not detailed in the initial characterization, its structural similarity to the etamycin class of antibiotics suggests a likely mode of action involving the inhibition of bacterial protein synthesis^[4]. Etamycin antibiotics are known to target the 50S ribosomal subunit, thereby interfering with peptide bond formation.

Caption: Postulated mechanism of action for **Fijimycin C**.

Conclusion

Fijimycin C is a structurally interesting depsipeptide with significant antibacterial activity against clinically relevant MRSA strains. Its characterization provides a basis for further investigation into its therapeutic potential and for the development of novel antibiotics based on its scaffold. The detailed experimental protocols and structural data presented here serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

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